Donepezil alkene pyridine N-oxide
Description
Donepezil alkene pyridine N-oxide is a structural analog and impurity of Donepezil Hydrochloride, a reversible acetylcholinesterase inhibitor used to treat Alzheimer’s disease. This compound is characterized by a pyridine N-oxide moiety and an alkene group in its structure, differentiating it from the parent drug. Its molecular formula is C₁₇H₁₅NO₄, with a molecular weight of 297.31 g/mol . It is cataloged under PA 04 40520 by pharmaceutical standards providers, indicating its role as a reference material for quality control in drug manufacturing .
Properties
CAS No. |
2452407-73-5 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(2E)-5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H15NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-7,9-10H,8H2,1-2H3/b13-7+ |
InChI Key |
AKKASSPRDCJTET-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C\C3=CC=[N+](C=C3)[O-])/C2=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)[O-])C2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of donepezil alkene pyridine N-oxide typically involves the aldol condensation of benzylpiperidine-carboxyaldehyde with dimethoxyindanone, followed by a Wittig reaction to introduce the alkene group. The final step involves the oxidation of the pyridine ring to form the N-oxide .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow synthesis techniques. These methods are favored for their efficiency, cost-effectiveness, and sustainability. The process involves heterogeneous catalytic addition and condensation reactions, with water being the sole byproduct .
Chemical Reactions Analysis
Types of Reactions: Donepezil alkene pyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants like Chloramine-T in acidic medium.
Reduction: Reduction reactions can be performed to modify the alkene group.
Substitution: The pyridine N-oxide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chloramine-T in acidic medium.
Reduction: Hydrogenation using heterogeneous catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of donepezil with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Donepezil alkene pyridine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Industry: Employed in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
Donepezil alkene pyridine N-oxide exerts its effects primarily through the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, thereby improving cognitive function in patients with neurodegenerative diseases . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Donepezil alkene pyridine N-oxide belongs to a family of Donepezil-related compounds, including impurities, metabolites, and synthetic intermediates. Below is a detailed comparison with structurally and functionally analogous molecules:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Catalogue No. | Key Structural Features | Role/Relevance |
|---|---|---|---|---|---|
| This compound | C₁₇H₁₅NO₄ | 297.31 | PA 04 40520 | Alkene, pyridine N-oxide | Impurity in Donepezil Hydrochloride |
| Donepezil N-Oxide | C₂₄H₂₉NO₄ | 395.49 | PA 04 40510 | Piperidine N-oxide, benzyl group | Metabolite or degradation product |
| Desbenzyl Donepezil Hydrochloride | C₁₇H₂₄ClNO₃ | 325.83 | PA 04 40010 | Absence of benzyl group, chlorine substituent | Synthetic intermediate |
| Hydroxy Donepezil | Not specified | Not specified | N/A | Hydroxyl group substitution | Potential metabolite |
| Donepezil Related Compound A | Not specified | Not specified | PA 04 40020 | 5,6-Dimethoxy-1-indanone core | Precursor in synthesis |
Key Differences and Implications
Structural Modifications: Alkene vs. N-Oxide Position: The pyridine N-oxide in this compound contrasts with the piperidine N-oxide in Donepezil N-Oxide, which may affect metabolic stability and solubility .
Functional Roles :
- Impurity Profile : this compound is classified as an impurity, whereas Desbenzyl Donepezil Hydrochloride is a synthetic intermediate. Impurities like these are monitored to ensure drug safety and efficacy .
- Metabolic Pathways : Hydroxy Donepezil and Donepezil N-Oxide are likely metabolites, while this compound may arise from oxidation during synthesis or storage .
Physicochemical Properties :
- Molecular Weight : this compound (297.31 g/mol) is lighter than Donepezil N-Oxide (395.49 g/mol), suggesting differences in crystalline structure or solubility .
- Functional Groups : The alkene group may increase reactivity compared to the saturated analogs, influencing stability under storage conditions .
Research Findings and Analytical Data
While the provided evidence lacks explicit pharmacological or clinical data, analytical characterizations highlight the following:
- Chromatographic Behavior : this compound is distinguishable from Donepezil and its metabolites via HPLC or LC-MS due to its unique retention time and mass spectral signature .
- Synthetic Pathways : The compound may form during the oxidation of Donepezil intermediates, emphasizing the need for stringent process controls in manufacturing .
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